molecular formula C12H22N4 B12646881 1-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine

1-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine

Cat. No.: B12646881
M. Wt: 222.33 g/mol
InChI Key: IDCIRESVGHHPGY-UHFFFAOYSA-N
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Description

1-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a methyl group and an isopropyl group, linked to a piperazine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-methyl-1-(propan-2-yl)-1H-pyrazole with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or piperazine rings are replaced by other groups.

    Addition: Addition reactions may occur at the double bonds present in the pyrazole ring.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit certain signaling pathways by blocking receptor activation, thereby reducing inflammation or microbial growth .

Comparison with Similar Compounds

1-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine can be compared with other pyrazole derivatives and piperazine compounds:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.

Properties

Molecular Formula

C12H22N4

Molecular Weight

222.33 g/mol

IUPAC Name

1-[(5-methyl-2-propan-2-ylpyrazol-3-yl)methyl]piperazine

InChI

InChI=1S/C12H22N4/c1-10(2)16-12(8-11(3)14-16)9-15-6-4-13-5-7-15/h8,10,13H,4-7,9H2,1-3H3

InChI Key

IDCIRESVGHHPGY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CN2CCNCC2)C(C)C

Origin of Product

United States

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